molecular formula C23H23N3O4 B6587944 phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate CAS No. 1235010-51-1

phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate

Cat. No.: B6587944
CAS No.: 1235010-51-1
M. Wt: 405.4 g/mol
InChI Key: QEBWFUXJVSDRAE-UHFFFAOYSA-N
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Description

Phenyl 4-{[(5-phenyl-1,2-oxazol-3-yl)formamido]methyl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16885622 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds, such as 1,4-bis(5-phenyloxazol-2-yl)benzene, have been shown to be phototoxic against several types of microorganisms . This suggests that the compound could potentially target microbial cells.

Mode of Action

It’s known that similar compounds can produce singlet oxygen , which is a reactive oxygen species. Reactive oxygen species can cause oxidative damage to cells, leading to cell death. This might be one of the ways this compound interacts with its targets.

Pharmacokinetics

The compound’s molecular weight (as per a similar compound, 1,4-bis(5-phenyloxazol-2-yl)benzene, is 36440 ) suggests that it could potentially be absorbed and distributed in the body

Result of Action

The result of the compound’s action is likely to be cell death, given its potential to produce singlet oxygen and cause oxidative damage . This could make it useful in applications such as antimicrobial treatments.

Properties

IUPAC Name

phenyl 4-[[(5-phenyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-22(20-15-21(30-25-20)18-7-3-1-4-8-18)24-16-17-11-13-26(14-12-17)23(28)29-19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBWFUXJVSDRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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